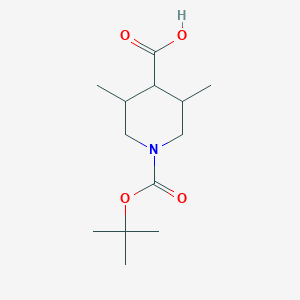
1-(tert-ブトキシカルボニル)-3,5-ジメチルピペリジン-4-カルボン酸
概要
説明
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It’s used for the protection of amino groups in peptide synthesis and also for the protection of hydroxy groups . It’s stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . In a study, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Molecular Structure Analysis
The molecular formula of a similar compound, 1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic Acid, is C12H21NO4 . The molecular weight is 243.30 .
Chemical Reactions Analysis
The Boc group is removed under acidic conditions commonly with trifluoroacetic acid . In a study, the distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base .
Physical and Chemical Properties Analysis
A similar compound, 1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic Acid, is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature between 0-10°C . It’s sensitive to air and heat .
科学的研究の応用
ジペプチド合成
この化合物は、ジペプチドの合成に使用できます。 これは、一般的なカップリング試薬を用いたジペプチド合成における出発物質として使用されます 。 特徴的なカップリング試薬であるN,N′-ジエチレン-N″-2-クロロエチルチオホスホラミドは、塩基を添加せずにBoc-AAILsにおけるアミド形成を促進することが判明しており、15分で良好な収率でジペプチドが得られます .
ペプチド合成
イオン液体は、合成担体、開裂試薬、および溶媒としてペプチド合成に広く使用されてきました 。 この化合物は、反応性側鎖とN末端が化学的に保護されている場合、有機合成において効率的な反応剤および反応媒体として使用できます .
アミン保護
tert-ブトキシカルボニル(Boc)基は、有機合成におけるアミンの保護基として使用されます 。 BOC基は、水酸化ナトリウムなどの塩基の存在下、ジ-tert-ブチルジカルボネートを用いて水性条件下でアミンに添加することができます .
アミン脱保護
アミノ酸におけるBOC基の除去は、ジクロロメタン中のトリフルオロ酢酸などの強酸、またはメタノール中のHClによって行うことができます 。 AlCl3を用いると、他の保護基の存在下でN-Boc基を選択的に開裂することができます .
鈴木-宮浦クロスカップリング反応
この化合物は、鈴木-宮浦クロスカップリング反応における反応剤として使用できます .
銅触媒によるトリフルオロメチル化
これは、銅触媒によるトリフルオロメチル化にも使用できます .
パラジウム触媒によるベンジル化
この化合物は、パラジウム触媒によるベンジル化に使用できます .
ホモカップリング反応
作用機序
Target of Action
The primary target of 1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid is amines . The compound is a derivative of the tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions .
Mode of Action
The compound interacts with its targets (amines) by acting as a protecting group . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of the amine group, preventing it from undergoing unwanted reactions during the synthesis process .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of organic compounds, particularly those that contain amines . By acting as a protecting group for amines, it allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .
Result of Action
The result of the compound’s action is the protection of amines during organic synthesis . This allows for the selective formation of desired bonds and minimizes unwanted reactions with reactive functional groups . In some cases, this can lead to the production of novel compounds with potential medicinal applications .
Action Environment
The action of 1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid is influenced by various environmental factors. For instance, the compound’s ability to protect amines is enhanced under aqueous conditions and in the presence of a base such as sodium hydroxide . Additionally, the compound’s stability and efficacy can be affected by temperature . For example, high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . The ionic liquid demonstrated catalytic effect and had low viscosity and high thermal stability .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid plays a crucial role in biochemical reactions, primarily as a protecting group for amines. It interacts with various enzymes and proteins during the synthesis of peptides and other biomolecules. The compound is often used in conjunction with coupling reagents to facilitate the formation of amide bonds. The nature of these interactions is typically non-covalent, involving hydrogen bonding and van der Waals forces, which help stabilize the intermediate complexes formed during the reaction .
Cellular Effects
The effects of 1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid on cells and cellular processes are primarily related to its role as a protecting group. It can influence cell function by temporarily blocking reactive amine groups, thereby preventing unwanted side reactions during synthesis. This can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of functional groups necessary for these processes .
Molecular Mechanism
At the molecular level, 1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid exerts its effects through the formation of stable carbamate linkages with amine groups. This interaction prevents the amine from participating in further reactions until the protecting group is removed. The removal process typically involves acidic conditions, which protonate the carbamate, leading to the release of the free amine and the formation of a tert-butyl cation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid can change over time due to its stability and degradation properties. The compound is generally stable under neutral and basic conditions but can degrade under acidic conditions, leading to the release of the protected amine. Long-term studies have shown that the compound can maintain its protective function for extended periods, but prolonged exposure to acidic environments can result in gradual degradation and loss of function .
Dosage Effects in Animal Models
The effects of 1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid in animal models vary with different dosages. At low doses, the compound effectively protects amine groups without causing significant toxicity. At high doses, it can lead to adverse effects such as enzyme inhibition and disruption of normal cellular functions. Threshold effects have been observed, where the protective function is maintained up to a certain concentration, beyond which toxic effects become apparent .
Metabolic Pathways
1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid is involved in metabolic pathways related to the synthesis and degradation of peptides and other biomolecules. It interacts with enzymes such as peptidases and proteases, which facilitate the removal of the protecting group during the final stages of synthesis. The compound can also affect metabolic flux by modulating the availability of free amine groups necessary for various biochemical reactions .
Transport and Distribution
Within cells and tissues, 1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid is transported and distributed through passive diffusion and interactions with transport proteins. The compound’s hydrophobic nature allows it to easily cross cell membranes, while its interactions with binding proteins help regulate its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid is influenced by targeting signals and post-translational modifications. The compound is often directed to specific organelles such as the endoplasmic reticulum and Golgi apparatus, where it participates in the synthesis and modification of proteins. These targeting signals ensure that the compound exerts its protective function in the appropriate cellular context .
特性
IUPAC Name |
3,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-8-6-14(12(17)18-13(3,4)5)7-9(2)10(8)11(15)16/h8-10H,6-7H2,1-5H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFGATBYIOGYCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1C(=O)O)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine](/img/structure/B1411754.png)
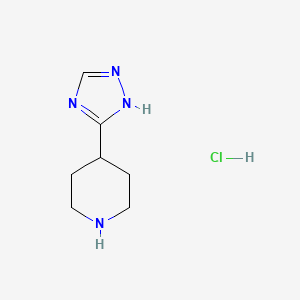
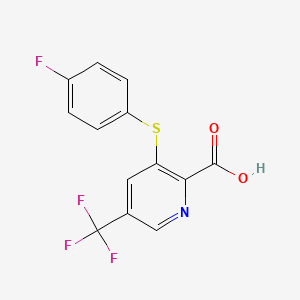
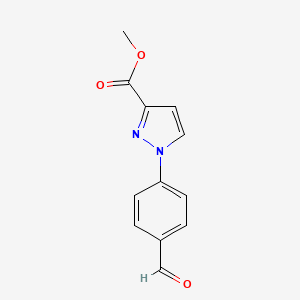
![4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid](/img/structure/B1411759.png)
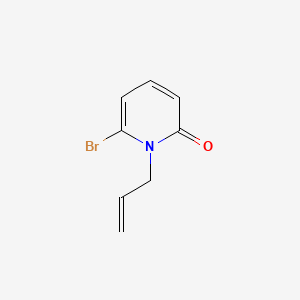
![1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1411766.png)
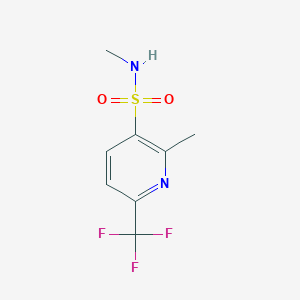


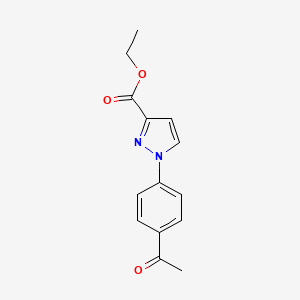
![Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1411772.png)
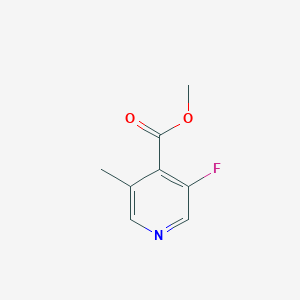
![Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide](/img/structure/B1411776.png)
